1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine
Overview
Description
1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Mechanism of Action
represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
In terms of biochemical pathways , azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Biochemical Analysis
Biochemical Properties
1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s azetidine ring is known for its considerable ring strain, which contributes to its reactivity . This reactivity allows it to participate in enzyme-catalyzed reactions, potentially acting as an inhibitor or activator of specific enzymes. The cyclopropane moiety further enhances its interaction with biomolecules, providing a unique binding affinity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors can initiate signaling cascades that alter gene expression patterns . Additionally, its presence in the cellular environment can modulate metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent or non-covalent bonds with target proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, either upregulating or downregulating specific genes . The azetidine ring’s strain-driven reactivity plays a crucial role in these binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s presence can influence the rate of metabolic reactions, leading to changes in the production and utilization of metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity, as it interacts with different biomolecules within these subcellular regions . These interactions are critical for understanding the compound’s function at the molecular level .
Properties
IUPAC Name |
[4-(azetidine-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c16-11(9-1-2-9)14-3-5-15(6-4-14)12(17)10-7-13-8-10/h9-10,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQDCCKTKKWLGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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